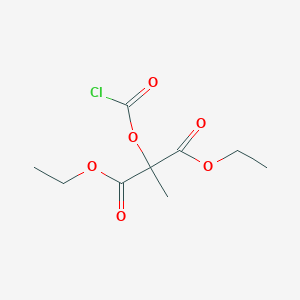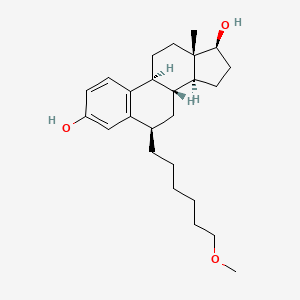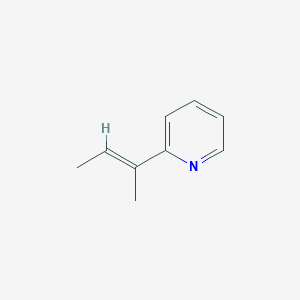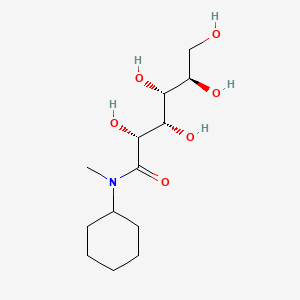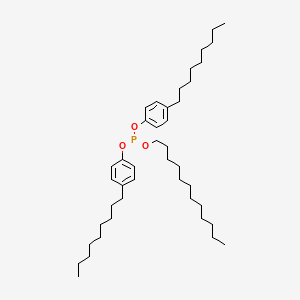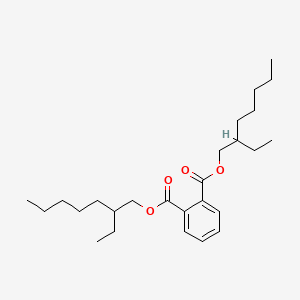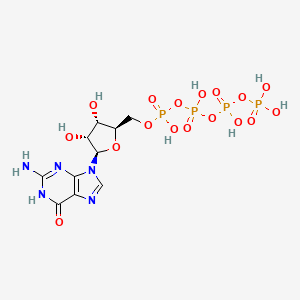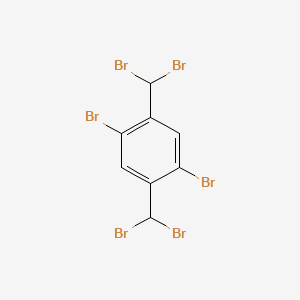
2-Methylidene-3-phenylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol It is characterized by the presence of a methylene group attached to a phenyl-substituted butyraldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene group .
Industrial Production Methods
Industrial production of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and reaction monitoring techniques ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Production of 2-methyl-3-phenylbutanol or 2-methyl-3-phenylbutane.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-METHYLENE-3-PHENYL-BUTYRALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylene group.
Cinnamaldehyde: Contains a phenyl group and an α,β-unsaturated aldehyde moiety.
Butyraldehyde: A straight-chain aldehyde without the phenyl and methylene groups.
Uniqueness
2-METHYLENE-3-PHENYL-BUTYRALDEHYDE is unique due to the presence of both a methylene group and a phenyl-substituted butyraldehyde structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
80691-79-8 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-methylidene-3-phenylbutanal |
InChI |
InChI=1S/C11H12O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1H2,2H3 |
Clé InChI |
XGDRYBAMXVBPEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




